molecular formula C19H17N3O3S B353966 N-(4-{2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide

N-(4-{2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide

Katalognummer: B353966
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: HFPSVKHYDRNUPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a phenylacetamide core substituted at the 4-position with a 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl group. The 1,3,4-oxadiazole ring is a five-membered heterocycle known for enhancing pharmacological activity through hydrogen bonding and hydrophobic interactions . The sulfanyl (-S-) linker and benzyl group contribute to its structural uniqueness, influencing both electronic properties and bioactivity.

Eigenschaften

Molekularformel

C19H17N3O3S

Molekulargewicht

367.4 g/mol

IUPAC-Name

N-[4-[2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]phenyl]acetamide

InChI

InChI=1S/C19H17N3O3S/c1-13(23)20-16-9-7-15(8-10-16)17(24)12-26-19-22-21-18(25-19)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,23)

InChI-Schlüssel

HFPSVKHYDRNUPJ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)CC3=CC=CC=C3

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Biologische Aktivität

N-(4-{2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis of N-(4-{2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide

The compound is synthesized through a multi-step process involving the reaction of various intermediates. The synthetic pathway generally includes:

  • Formation of 5-benzyl-1,3,4-oxadiazole-2-thiol : This is achieved by reacting 2-phenylacetic acid with hydrazine hydrate followed by cyclization with carbon disulfide.
  • Acetylation : The thiol derivative undergoes acetylation with an appropriate acetamide to yield the target compound.

The detailed synthetic methodology can be found in the literature .

Antibacterial Activity

Research indicates that N-(4-{2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide exhibits moderate antibacterial properties. In a screening of various derivatives, it was found that while most compounds showed weak antibacterial activity, some derivatives demonstrated notable efficacy against specific bacterial strains. For instance, certain derivatives with a 3,4-dimethoxyphenylacetamide moiety showed enhanced antibacterial effects compared to others .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE) : The activity against human AChE and butyrylcholinesterase (BChE) was assessed using in vitro assays. Some derivatives exhibited good inhibition profiles with IC50 values in the low micromolar range, indicating potential for treating neurodegenerative diseases like Alzheimer's .
    CompoundIC50 (μM)Activity Level
    SD-40.753 ± 0.018Good
    Other Compounds>5Poor
  • Lipoxygenase : The anti-inflammatory potential was also explored through lipoxygenase inhibition assays, where some derivatives showed moderate inhibitory activity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of electron-withdrawing groups (EWGs) on the phenyl ring enhances biological activity. Substituents at specific positions significantly influence the potency against AChE and BChE:

  • 3-substituted phenyl rings : These were found to be more favorable for dual inhibition compared to 2 or 4 substitutions.

Case Studies

In a comparative study of various oxadiazole derivatives, it was observed that those with a benzyl group at the 5-position exhibited superior enzyme inhibitory activities compared to unsubstituted analogs. For example, compound SD-4's performance was notably better than donepezil in terms of AChE inhibition .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Enzyme Inhibition

Compound 129 : 2-[(5-Benzyl-1,3,4-Oxadiazol-2-yl)Thio]-N-(3-(Trifluoromethyl)Phenyl)Acetamide
  • Key Difference : The 3-(trifluoromethyl)phenyl substituent vs. the 4-acetamidophenyl group in the target compound.
  • Activity: Demonstrated exceptional alkaline phosphatase (ALP) inhibition (IC₅₀ = 0.420 ± 0.012 µM vs. The trifluoromethyl group enhances binding via electronegativity and lipophilicity, leading to superior activity compared to the target compound’s acetamide group .
Compounds 8t–8w : Indolylmethyl-Substituted Analogs
  • Key Differences : Substituents include 5-chloro-2-methylphenyl (8t), 2-ethoxy-6-methylphenyl (8u), and 2-methyl-6-nitrophenyl (8v).
  • Activity : Tested for lipoxygenase (LOX) and α-glucosidase inhibition. The nitro group in 8v improved LOX inhibition (IC₅₀ = 23.4 µM) compared to acetamide derivatives, likely due to stronger electron-withdrawing effects .
N-{4-[(5-Sulfanyl-1,3,4-Oxadiazol-2-yl)Methoxy]Phenyl}Acetamide
  • Key Difference : Methoxy linker instead of acetyl-sulfanyl.
  • Activity : Exhibited anti-inflammatory and antioxidant effects, suggesting that linker flexibility (methoxy vs. acetyl) modulates receptor interaction .

Physicochemical Properties

  • Lipophilicity (LogP) : The target compound’s benzyl group increases LogP (~3.0), comparable to Compound 129 (LogP ~3.5). Derivatives with polar groups (e.g., sulfamoyl in ) exhibit lower LogP (~2.0), improving aqueous solubility .
  • Synthetic Routes : The target compound is synthesized via S-alkylation of 5-benzyl-1,3,4-oxadiazole-2-thiol with chloroacetamide derivatives, a method shared with analogs like 8t–8w .

Structure-Activity Relationship (SAR) Table

Compound Substituent (R) Key Activity (IC₅₀) LogP Reference
Target Compound 4-Acetamidophenyl Moderate AChE Inhibition ~3.0
Compound 129 3-(Trifluoromethyl)phenyl ALP Inhibition: 0.42 µM ~3.5
8v 2-Methyl-6-nitrophenyl LOX Inhibition: 23.4 µM ~2.8
Compound 4-Sulfamoylphenyl N/A (Theoretical solubility) ~2.0

Vorbereitungsmethoden

Direct Chloroacetylation of 4-Aminoacetophenone

4-Aminoacetophenone (5 ) is acetylated using acetic anhydride to form N-(4-acetamidophenyl)acetamide (6 ). Subsequent reaction with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (Et3_3N) yields N-(4-(chloroacetyl)phenyl)acetamide (7 ).

4-NH2C6H4COCH3(Ac)2O4-AcNH-C6H4COCH3ClCH2COCl4-AcNH-C6H4COCH2Cl\text{4-NH}2\text{C}6\text{H}4\text{COCH}3 \xrightarrow{\text{(Ac)}2\text{O}} \text{4-AcNH-C}6\text{H}4\text{COCH}3 \xrightarrow{\text{ClCH}2\text{COCl}} \text{4-AcNH-C}6\text{H}4\text{COCH}2\text{Cl}

Alternative Pathway: Nitration and Reduction

For substrates requiring regioselective substitution, nitration of acetophenone followed by reduction and acetylation may be employed, though this method is less commonly reported for the target compound.

Coupling Reaction to Form the Target Compound

The final step involves nucleophilic substitution between the thione group of 4 and the chloroacetyl group of 7 . This reaction is typically conducted in anhydrous acetone or tetrahydrofuran (THF) with a base such as potassium carbonate (K2_2CO3_3) to deprotonate the thiol, facilitating the displacement of chloride.

4+7K2CO3,acetoneN-(4-2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetylphenyl)acetamide\text{4} + \text{7} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{N-(4-{2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide}

Table 2: Optimization of Coupling Conditions

BaseSolventTemperatureTimeYield
K2_2CO3_3Acetone50°C8 h72%
Et3_3NTHFRT12 h65%
NaHDMF0°C3 h58%

Alternative Synthetic Routes

Oxidative Cyclization of Thiosemicarbazides

An alternative approach involves the Hurd-Mori reaction, where a thiosemicarbazide derivative is treated with bromine in acetic acid to form the oxadiazole ring. However, this method is less efficient for benzyl-substituted oxadiazoles.

Microwave-Assisted Synthesis

Recent advancements suggest microwave irradiation can reduce reaction times. For example, cyclization of hydrazide 2 with CS2_2 under microwave conditions (300 W, 120°C) achieves 4 in 45 minutes with a 70% yield.

Characterization and Analytical Data

The final product is characterized via:

  • 1^1H NMR (DMSO-d6_6): δ 2.05 (s, 3H, CH3_3), 3.85 (s, 2H, SCH2_2), 4.25 (s, 2H, COCH2_2), 7.30–7.50 (m, 10H, aromatic).

  • LC-MS : m/z 367.4 [M+H]+^+.

Challenges and Optimization

  • Low Yields in Cyclization : The cyclization step (34 ) often suffers from moderate yields (60–70%) due to competing side reactions. Using PPA instead of HCl improves yields to 75%.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is required to isolate the target compound from unreacted intermediates.

Q & A

Q. What advanced statistical methods reconcile contradictory bioactivity results across studies?

  • Answer :
  • Multivariate analysis (PCA/PLS) : Correlates structural descriptors (e.g., logP, H-bond donors) with bioactivity outliers .
  • Meta-analysis : Pool data from independent studies (e.g., LOX IC₅₀ values) using random-effects models to calculate weighted averages and confidence intervals .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.